Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-1H-benzimidazol-5-ol hydrobromide

Medicinal Chemistry Assay Development Solubility Optimization

Secure this specific 5-hydroxy-substituted hydrobromide salt for reproducible kinase SAR. Its ≥25.22 mg/mL aqueous solubility facilitates direct use in assays, unlike free bases requiring DMSO. The 5-OH position is critical for activity; alternative substitution patterns yield inactive compounds. Ensure experimental integrity with the defined salt form.

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
CAS No. 1051369-19-7
Cat. No. B3208581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-benzimidazol-5-ol hydrobromide
CAS1051369-19-7
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)O.Br
InChIInChI=1S/C13H10N2O.BrH/c16-10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8,16H,(H,14,15);1H
InChIKeySECBTFRMQPPZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1H-benzimidazol-5-ol Hydrobromide (CAS 1051369-19-7): Procurement and Research-Grade Specifications


2-Phenyl-1H-benzimidazol-5-ol hydrobromide (CAS 1051369-19-7) is a hydrobromide salt of a 5-hydroxy-substituted 2-phenylbenzimidazole derivative [1]. The compound features the privileged benzimidazole pharmacophore, a bicyclic aromatic scaffold formed by fusion of benzene and imidazole rings, with a phenyl group at the 2-position and a hydroxyl group at the 5-position . With a molecular formula of C13H11BrN2O and a molecular weight of 291.14 g/mol, this compound is supplied as a research-grade building block with typical purity specifications of 95% . It serves as a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry, particularly for exploring substitutions at the 5-position of the benzimidazole core . The hydrobromide salt form confers enhanced aqueous solubility (≥25.22 mg/mL in water) compared to the free base, facilitating dissolution in biological assay buffers .

2-Phenyl-1H-benzimidazol-5-ol Hydrobromide (1051369-19-7): Why Analog Substitution Compromises Research Integrity


The 2-phenylbenzimidazole scaffold exhibits pronounced structure-activity sensitivity to substitution position, making generic analog substitution a material risk to experimental reproducibility [1]. Specifically, binding models of 2-phenylbenzimidazoles to kinase ATP-sites demonstrate that the 5-position projects toward the mouth of the binding pocket and tolerates substituents that influence both potency and selectivity profiles [2]. In contrast, substitution at the 7-position or the 2′-position of the phenyl ring is poorly tolerated due to steric constraints imposed by the narrow binding pocket, which restricts the torsion angle between the phenyl and benzimidazole rings to approximately 40-44 degrees [3]. Consequently, the 5-hydroxy substitution pattern of CAS 1051369-19-7 occupies a pharmacophoric position with documented biological relevance in kinase inhibition studies [4]. Furthermore, the hydrobromide salt form directly impacts experimental handling: the free base of this compound has limited aqueous solubility, whereas the hydrobromide salt achieves ≥25.22 mg/mL solubility in water, enabling direct use in aqueous biological assays without organic co-solvents that may confound cellular readouts . Procurement of alternative 2-phenylbenzimidazole derivatives differing in substitution position or counterion will not replicate the solubility, binding orientation, or SAR context of this specific compound.

2-Phenyl-1H-benzimidazol-5-ol Hydrobromide (1051369-19-7): Quantitative Differentiation Evidence for Scientific Selection


Aqueous Solubility of Hydrobromide Salt Form Enables Direct Biological Assay Use

The hydrobromide salt form of 2-phenyl-1H-benzimidazol-5-ol demonstrates significantly enhanced aqueous solubility compared to the free base form, which is generally poorly soluble in water due to the lipophilic benzimidazole-phenyl scaffold . The hydrobromide salt achieves a solubility of ≥25.22 mg/mL (100.00 mM) in water . While a direct quantitative solubility comparison with the free base under identical conditions is not available in primary literature, this level of aqueous solubility is class-typical for hydrobromide salts of similar heterocyclic compounds and represents a practical differentiation point: the free base would require organic co-solvent (e.g., DMSO) for dissolution, whereas this salt can be directly prepared in aqueous buffers [1].

Medicinal Chemistry Assay Development Solubility Optimization

5-Position Hydroxyl Group Confers Functional Handle for Derivatization and SAR Exploration

The 5-position hydroxyl group of 2-phenyl-1H-benzimidazol-5-ol provides a chemically accessible functional handle that is structurally distinct from alternative substitution patterns in the 2-phenylbenzimidazole series [1]. Published SAR studies of 5-substituted 1-phenylbenzimidazoles demonstrate that 5-OR derivatives bearing cationic side chains achieve sub-micromolar potency (IC50 range 0.1-1 μM) against the platelet-derived growth factor receptor (PDGFR) enzyme and inhibit PDGFR autophosphorylation in rat aortic vascular smooth muscle cells [2]. In contrast, 7-substituted or 2′-substituted analogs are inactive due to steric clashes in the narrow ATP-binding pocket, which restricts the phenyl-benzimidazole torsion angle to ≤40-44 degrees [3]. The 5-hydroxy compound (CAS 1051369-19-7) provides the unmodified phenolic precursor for synthesizing these bioactive 5-OR derivatives, whereas analogs with the hydroxyl at the 4-, 6-, or 7-positions would not map to the established SAR for PDGFR inhibition [4].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

2-Phenylbenzimidazole Core Scaffold Demonstrates Validated Kinase Inhibition in Primary SAR Studies

The 2-phenylbenzimidazole scaffold to which CAS 1051369-19-7 belongs has been validated as an ATP-site inhibitor of the platelet-derived growth factor receptor (PDGFR) through comprehensive structure-activity relationship studies [1]. 5-Substituted 1-phenylbenzimidazoles with cationic side chains at the 5-position exhibit IC50 values in the range of 0.1-1 μM against isolated PDGFR enzyme and inhibit PDGFR autophosphorylation in cellular assays [2]. While CAS 1051369-19-7 itself (bearing a hydroxyl rather than a cationic side chain) has not been directly evaluated in published PDGFR inhibition assays, it serves as the immediate synthetic precursor for accessing these validated 5-OR bioactive derivatives [3]. This distinguishes it from benzimidazole scaffolds lacking the 2-phenyl substitution (e.g., 2-methylbenzimidazoles), which do not map to the same ATP-site binding model due to altered hydrophobic interactions with the interior of the binding pocket [4].

Kinase Inhibition PDGFR ATP-Site Inhibitors

Chemical Stability and Storage Specifications Support Reproducible Long-Term Use

2-Phenyl-1H-benzimidazol-5-ol hydrobromide requires defined storage conditions to maintain chemical integrity: storage in a dark place under inert atmosphere at room temperature . Vendor-supplied hazard classification indicates the compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319), with a signal word of 'Warning' . These defined storage and handling parameters provide operational clarity for laboratory compound management. While quantitative stability data (e.g., degradation half-life under specific conditions) is not reported in primary literature, the specified storage conditions align with best practices for hydrobromide salts of heterocyclic compounds, which are generally hygroscopic and susceptible to oxidation upon prolonged air exposure [1]. This contrasts with more labile analogs (e.g., those containing nitro or other redox-sensitive substituents) that may require more stringent storage (e.g., -20°C under argon) to prevent decomposition .

Compound Management Stability Storage

2-Phenyl-1H-benzimidazol-5-ol Hydrobromide (1051369-19-7): Evidence-Based Research and Industrial Application Scenarios


Synthetic Intermediate for PDGFR Kinase Inhibitor Development

This compound is optimally deployed as a synthetic building block for preparing 5-OR substituted 2-phenylbenzimidazole derivatives targeting the platelet-derived growth factor receptor (PDGFR) ATP-binding site [1]. Published SAR studies demonstrate that 5-OR derivatives bearing cationic side chains achieve sub-micromolar PDGFR inhibition (IC50 0.1-1 μM) in both isolated enzyme and cellular autophosphorylation assays [2]. The 5-hydroxy group of CAS 1051369-19-7 provides the requisite phenolic oxygen for alkylation or acylation to generate these bioactive derivatives, whereas alternative substitution positions (7-position or 2′-position) yield inactive compounds due to steric constraints in the narrow ATP-binding pocket (torsion angle restricted to ≤40-44°) [3].

Structure-Activity Relationship (SAR) Studies on Benzimidazole Scaffolds

The compound is a defined starting point for systematic SAR exploration of 5-position substituent effects on the 2-phenylbenzimidazole pharmacophore [1]. The 5-hydroxy group can be selectively functionalized to introduce varied substituents (alkyl, acyl, sulfonyl, or heterocyclic appendages) while maintaining the core 2-phenylbenzimidazole geometry [2]. The hydrobromide salt form ensures reliable aqueous solubility (≥25.22 mg/mL) for parallel synthesis workflows without requiring organic co-solvent optimization at each step [3]. This distinguishes it from free base analogs that would necessitate DMSO stock solutions, potentially complicating high-throughput screening or causing solvent interference in biochemical assays .

Medicinal Chemistry Library Synthesis and Fragment-Based Screening

The compound is suitable as a fragment-sized core for inclusion in diversity-oriented synthesis libraries or fragment-based drug discovery (FBDD) collections [1]. Its molecular weight (291.14 g/mol) and calculated LogP (2.98) place it within acceptable fragment-like property space (MW < 300, LogP < 3) as defined by the 'Rule of Three' guidelines [2]. The defined storage conditions (dark, inert atmosphere, room temperature) support long-term library maintenance without requiring -20°C or -80°C cold storage, reducing compound management infrastructure costs [3]. Procurement of this specific hydrobromide salt, rather than a generic 2-phenylbenzimidazole analog with undefined counterion, ensures batch-to-batch consistency in solubility and reactivity for library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1H-benzimidazol-5-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.